2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole

Medicinal Chemistry ADME Bioisostere

2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole (CAS 1781152-80-4) is a critical, dual-functional building block for medicinal chemistry. Its C-2 bromide enables versatile late-stage diversification via Suzuki-Miyaura coupling, while the C-4 1,1-difluoroethyl group serves as a metabolically stable bioisostere—outperforming trifluoromethyl or non-fluorinated analogs in ADME profiling. Essential for synthesizing ALX/FPR2 receptor agonist scaffolds like ACT-389949, this compound is the required synthon for constructing patent-protected anti-inflammatory leads. Procure this high-purity (≥98%) building block to execute a definitive 'fluorine scan' and accelerate your lead optimization program.

Molecular Formula C5H4BrF2NO
Molecular Weight 211.994
CAS No. 1781152-80-4
Cat. No. B2558790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole
CAS1781152-80-4
Molecular FormulaC5H4BrF2NO
Molecular Weight211.994
Structural Identifiers
SMILESCC(C1=COC(=N1)Br)(F)F
InChIInChI=1S/C5H4BrF2NO/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3
InChIKeyDORVPTJFKURJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole (CAS 1781152-80-4): Key Physicochemical & Reactivity Profile for R&D Procurement


2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole is a halogenated, fluorinated oxazole building block with the molecular formula C5H4BrF2NO and a molecular weight of 211.99 Da . It features a reactive bromine atom at the 2-position, enabling cross-coupling reactions like Suzuki-Miyaura, and a metabolically stable 1,1-difluoroethyl group at the 4-position . This specific substitution pattern is critical for constructing complex, fluorinated bioactive molecules, distinguishing it from simpler alkyl- or non-fluorinated oxazole analogs .

Why 2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole Cannot Be Replaced by Generic Oxazole Analogs


The precise combination of a C-2 bromide for versatile metal-catalyzed cross-coupling and a C-4 1,1-difluoroethyl group for finely tuned metabolic stability and lipophilicity is not replicated in common analogs like 2-bromo-4-methyloxazole or the thiazole variant. Swapping for a non-fluorinated analog forfeits the enhanced pharmacokinetic profile, while using a thiazole core alters the electronics and hydrogen-bonding capacity of the heterocycle, potentially disrupting target binding in advanced leads [1]. Similarly, switching to a trifluoromethyl analog introduces excessive lipophilicity, which can negatively impact solubility and ADME properties [2].

Quantitative Evidence for Selecting 2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole


Superior Metabolic Stability & Tuned Lipophilicity vs. Trifluoromethyl Oxazole Analogs

The α,α-difluoroethyl (CF₂CH₃) motif provides enhanced metabolic stability compared to non-fluorinated analogs and is significantly less lipophilic than the widely used trifluoromethyl (CF₃) group, which can improve solubility and ADME profiles. This is a key advantage for lead optimization [1].

Medicinal Chemistry ADME Bioisostere

Proven Utility in Suzuki-Miyaura Coupling for Diversification of Oxazoles

The 2-bromo substituent on the oxazole core is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions. A comprehensive 2019 publication on isomeric bromooxazole building blocks confirmed high general utility and demonstrated the approach in parallel synthesis conditions .

Synthetic Organic Chemistry Cross-Coupling Parallel Synthesis

Pharmacokinetic Advantage Over Non-Fluorinated and Thiazole Analogs

Substituting the oxazole core for a thiazole results in significant changes to the electronic structure and metabolism. The difluoroethyl group on the oxazole provides different hydrogen-bonding and metabolic patterns compared to the same group on a thiazole core, as described in a study of the α,α-difluoroethyl thioether motif's metabolism [1]. This makes the target compound a distinct chemical entity from its thiazole counterpart and non-fluorinated oxazoles.

In Vivo Stability Drug Design Oxazole vs. Thiazole

High-Impact Application Scenarios for 2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole in R&D


Medicinal Chemistry Lead Optimization: Replacing Trifluoromethyl Groups

When a lead series containing a 2-substituted-4-trifluoromethyl oxazole shows poor solubility or excessive lipophilicity (>LogD 5), procurement of this compound allows for a direct 'fluorine scan'. The 1,1-difluoroethyl group is a well-established bioisostere that can improve metabolic stability and solubility while maintaining potent target engagement [1].

Diversified Library Synthesis for Structure-Activity Relationship (SAR) Studies

As a versatile 2-bromo-oxazole building block, this compound can be used as a late-stage diversification point. Researchers can quickly generate a library of C-2 arylated or alkylated derivatives via Suzuki-Miyaura coupling while retaining the stable and tuneable difluoroethyl group at the 4-position for ADME profiling .

Selective Synthesis of Difluoroethyl-Containing ALX/FPR2 Agonists

This building block is directly relevant to patent-protected structures of ALX/FPR2 receptor agonists. The 4-(1,1-difluoroethyl)oxazole motif is a critical component in these compounds, such as ACT-389949, and the 2-bromo derivative is the required synthon for constructing the full molecule, making it essential for research in inflammation and immunomodulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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